Cas no 1805360-09-1 (5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine)

5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine
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- インチ: 1S/C8H4BrClF2N2/c9-6-3-14-7(8(11)12)5(2-13)4(6)1-10/h3,8H,1H2
- InChIKey: KBAPSPAGWLDJSB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)F)C(C#N)=C1CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061103-1g |
5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine |
1805360-09-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridineに関する追加情報
Professional Introduction to 5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine (CAS No. 1805360-09-1)
5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine, with the CAS number 1805360-09-1, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of multiple functional groups such as bromo, chloromethyl, cyano, and difluoromethyl substituents, make it a versatile building block for synthesizing various pharmacologically active agents.
The compound's unique chemical profile has positioned it as a valuable intermediate in the development of novel therapeutic agents. Recent studies have highlighted its potential in the synthesis of kinase inhibitors, which are crucial in targeting various forms of cancer and inflammatory diseases. The chloromethyl group, in particular, serves as a reactive site for further functionalization, enabling the attachment of other pharmacophores that can enhance binding affinity and selectivity to biological targets.
In the realm of agrochemicals, 5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine has been explored for its role in developing advanced pesticides and herbicides. The combination of electron-withdrawing groups like the cyano and difluoromethyl substituents contributes to the compound's stability and efficacy in controlling resistant pests. Moreover, the bromo atom can be utilized for cross-coupling reactions, allowing for the introduction of additional functional groups that can fine-tune the biological activity of the final product.
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are commonly employed to introduce the desired functional groups with high precision. The use of modern spectroscopic techniques like NMR and mass spectrometry ensures the structural integrity and purity of the final product.
Recent advancements in computational chemistry have further enhanced the understanding of 5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine's reactivity and interaction with biological targets. Molecular modeling studies have revealed that the compound's binding affinity to certain enzymes can be significantly improved by optimizing its electronic and steric properties. These insights have guided researchers in designing more effective derivatives with enhanced therapeutic potential.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating neurological disorders. Preliminary studies suggest that derivatives of 5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine may exhibit neuroprotective properties by modulating key signaling pathways involved in neurodegeneration. Further research is ongoing to explore these possibilities and to develop novel drug candidates based on this scaffold.
In conclusion, 5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine (CAS No. 1805360-09-1) represents a significant advancement in synthetic chemistry with broad applications across multiple industries. Its unique structural features and reactivity make it an invaluable tool for developing innovative pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.
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